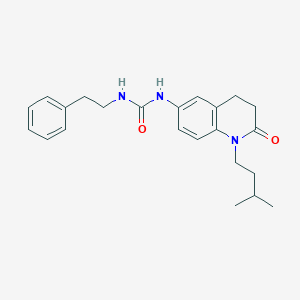
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IQ-1S and is widely used in the field of neuroscience and pharmacology. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IQ-1S.
Aplicaciones Científicas De Investigación
Fluorescent Zinc Sensors
Isoquinoline derivatives, such as those related to TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine), have been investigated for their ability to fluoresce upon binding to zinc ions. The introduction of a benzene ring into TPEN affords fluorescence capability, enhancing zinc-ion discrimination and reducing background fluorescence influenced by pH. This indicates potential applications in bioimaging and the detection of zinc ions in biological systems (Mikata et al., 2008).
Photochemical [4+2]-Cycloaddition Reaction
Research on the photochemically induced [4+2]-cycloaddition reaction of 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde with various dienophiles has revealed a method for generating compounds with significant enantioselectivity. This process is important for synthesizing complex organic molecules, offering insights into mechanisms that could be applied in the development of pharmaceuticals and fine chemicals (Grosch et al., 2004).
Synthesis of Pyrimidine Derivatives
The development of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and their pyrimidine derivatives has been achieved through acetylation and nucleophilic substitution reactions. These compounds have been characterized for their potential pharmacological activities, highlighting the versatility of isoquinoline derivatives in medicinal chemistry (Zaki et al., 2017).
Oxidative Coupling and Synthesis Methods
Innovative synthetic methods have been explored for isoquinoline derivatives, including the Ni(II)-catalyzed oxidative coupling of benzamides with toluene derivatives and copper-catalyzed oxidation using air as a clean oxidant. These methods demonstrate the compounds' potential in organic synthesis and the development of environmentally friendly chemical processes (Aihara et al., 2014); (Zheng et al., 2018).
Potential Neurotoxicity in Parkinson's Disease
Isoquinoline derivatives have been studied as candidate endogenous neurotoxins that might contribute to the neurodegeneration observed in Parkinson's disease. These compounds' structural similarity to known dopaminergic toxins and their presence in the environment and human brain underscore the need for further research into their effects on neural systems (McNaught et al., 1998).
Propiedades
IUPAC Name |
1-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)13-15-26-21-10-9-20(16-19(21)8-11-22(26)27)25-23(28)24-14-12-18-6-4-3-5-7-18/h3-7,9-10,16-17H,8,11-15H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKJWXNXDFLQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
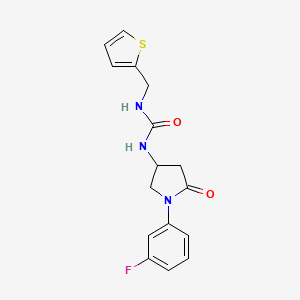
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)
![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)
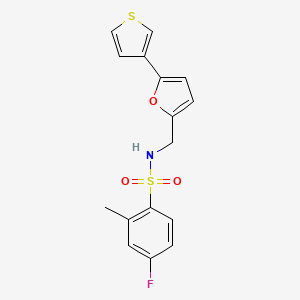
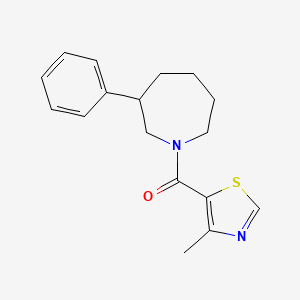
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)
![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
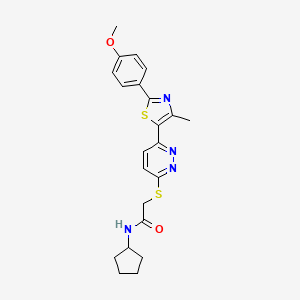
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)